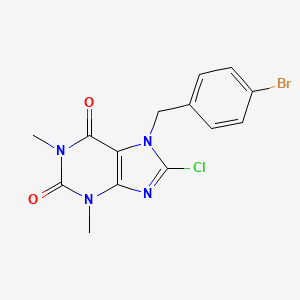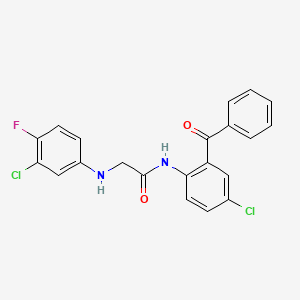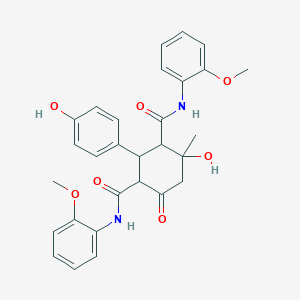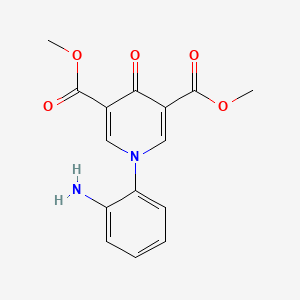![molecular formula C11H13N3O2S B10869827 2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid](/img/structure/B10869827.png)
2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid, with the chemical formula C₁₂H₁₅N₃O₃S, is a compound of interest in both chemical and biological research. It features a hydrazono group and a carboxylic acid moiety, making it relevant for various applications.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by oxidation to yield the desired product.
Reaction Conditions::Hydrazone Formation: The reaction between the hydrazine derivative and the carbonyl compound occurs under mild conditions (room temperature or slightly elevated temperatures).
Oxidation: The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or other suitable reagents.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis principles apply. Large-scale production would involve optimization of reaction conditions, scalability, and purification processes.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions due to the presence of the hydrazono group.
Substitution: The carboxylic acid functionality allows for substitution reactions.
Hydrazone Formation: Hydrazine derivatives (e.g., phenethylhydrazine) and aldehydes/ketones.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Major Products:: The major product is the target compound itself, 2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: As a precursor for specialized chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its hydrazono group suggests potential reactivity with biological targets, possibly affecting cellular processes.
Comparison with Similar Compounds
While 2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid is unique, similar compounds include other hydrazones and carboxylic acids.
For additional information, you can refer to the Sigma-Aldrich page on this compound
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
(2E)-2-(2-phenylethylcarbamothioylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C11H13N3O2S/c15-10(16)8-13-14-11(17)12-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)(H2,12,14,17)/b13-8+ |
InChI Key |
QVIPUFFMLRZCAG-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=S)N/N=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NN=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide](/img/structure/B10869744.png)
![2-({2-[(4-Carboxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10869750.png)

![4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide](/img/structure/B10869780.png)
![3-nitro-5-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10869786.png)

![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)

![ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10869807.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10869810.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10869812.png)
![4-Fluoro-N-(6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-benzamide](/img/structure/B10869820.png)

![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10869833.png)
